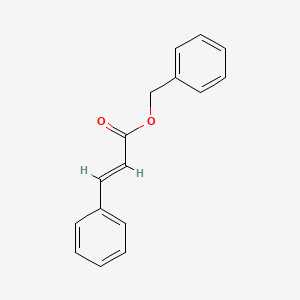

Benzyl cinnamate

Übersicht

Beschreibung

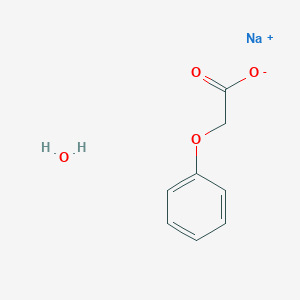

Benzyl cinnamate is an organic compound that is an ester derived from cinnamic acid and benzyl alcohol. It is characterized by its pleasant aroma, often described as balsamic and slightly spicy, similar to cinnamon. This compound is commonly found in various balsams such as Balsam of Peru and Tolu balsam .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Benzylcinnamat kann durch die Veresterungsreaktion von Benzylalkohol und Zimtsäure synthetisiert werden. Diese Reaktion beinhaltet typischerweise die Verwendung eines Katalysators, wie zum Beispiel Schwefelsäure, um den Prozess zu beschleunigen. Die Hydroxylgruppe aus Benzylalkohol verbindet sich mit der Carboxylgruppe aus Zimtsäure, wodurch Wasser entsteht und Benzylcinnamat gebildet wird .

Industrielle Produktionsmethoden: Ein industrielles Verfahren beinhaltet die Mischung von Dimethylsulfoxid als Lösungsmittel, einer wässrigen Natriumhydroxid-Kaliumcarbonat-Lösung als Katalysator und Tetrabutylammoniumbromid als Phasentransferkatalysator mit Benzylacetat. Benzaldehyd wird dann langsam zugegeben, wobei die Temperatur unter 5 °C gehalten wird. Nach der Zugabe wird die Temperatur 3-5 Stunden lang bei 25-30 °C gehalten. Anschließend wird Schwefelsäure zugegeben, um den pH-Wert einzustellen, und die Lösung wird filtriert, wobei das Lösungsmittel und überschüssiges Benzaldehyd durch Druckreduktion gewonnen werden. Der erhaltene Feststoff wird mit absolutem Ethanol gewaschen, getrocknet und umkristallisiert, um Benzylcinnamat zu erhalten .

Arten von Reaktionen:

Veresterung: Wie bereits erwähnt, wird Benzylcinnamat durch die Veresterung von Benzylalkohol und Zimtsäure gebildet.

Oxidation: Benzylcinnamat kann Oxidationsreaktionen eingehen, wobei die spezifischen Bedingungen und Produkte von den verwendeten Reagenzien abhängen.

Substitution: Es kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen im Molekül durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Katalysatoren: Schwefelsäure wird üblicherweise als Katalysator im Veresterungsprozess verwendet.

Lösungsmittel: Dimethylsulfoxid wird in einigen industriellen Herstellungsverfahren als Lösungsmittel verwendet.

Phasentransferkatalysatoren: Tetrabutylammoniumbromid wird verwendet, um die Reaktion in bestimmten industriellen Prozessen zu erleichtern.

Hauptprodukte:

- Das Hauptprodukt der Veresterungsreaktion ist Benzylcinnamat selbst. Andere Reaktionen können je nach den Bedingungen und verwendeten Reagenzien unterschiedliche Derivate ergeben.

Wissenschaftliche Forschungsanwendungen

Benzylcinnamat hat eine breite Palette von Anwendungen in verschiedenen Bereichen:

Medizin: Benzylcinnamat wird pharmazeutisch als antibakterielles und antimykotisches Mittel eingesetzt.

Industrie: Es wird häufig in der Kosmetikindustrie als Duftstoff in Parfüms und Deodorants verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von Benzylcinnamat beinhaltet seine Wechselwirkung mit mikrobiellen Zellmembranen. So konnte gezeigt werden, dass es Benzoat-4-Hydroxylase (CYP53) hemmt, ein Enzym, das am Pilzstoffwechsel beteiligt ist . Diese Hemmung stört die Pilzzellmembran, was zu seinen antimykotischen Wirkungen führt. Die antibakterielle Aktivität der Verbindung wird ebenfalls auf ihre Fähigkeit zurückgeführt, die mikrobielle Zellwandsynthese und -funktion zu stören .

Ähnliche Verbindungen:

Zimtsäure: Ähnlich wie Benzylcinnamat hat Zimtsäure eine ähnliche Struktur, jedoch fehlt ihr die Benzyl-Estergruppe. Sie wird auch in Aromen und Duftstoffen verwendet.

Benzylbenzoat: Diese Verbindung ist strukturell ähnlich, hat aber einen Benzoesäureester anstelle von Zimtsäure. Es wird als Duftstoff und in medizinischen Anwendungen zur Behandlung von Krätze und Läusen verwendet.

Ethylcinnamat: Ein weiterer Ester von Zimtsäure, Ethylcinnamat, wird in Aromen und Duftstoffen verwendet.

Einzigartigkeit: Die einzigartige Kombination einer Benzyl- und einer Cinnamatgruppe in Benzylcinnamat verleiht ihm einzigartige aromatische Eigenschaften und biologische Aktivitäten. Sein angenehmes Aroma und seine geringe Toxizität machen es besonders wertvoll in der Kosmetik- und Lebensmittelindustrie .

Wirkmechanismus

The mechanism of action of benzyl cinnamate involves its interaction with microbial cell membranes. For instance, it has been shown to inhibit benzoate 4-hydroxylase (CYP53), an enzyme involved in fungal metabolism . This inhibition disrupts the fungal cell membrane, leading to its antifungal effects. The compound’s antibacterial activity is also attributed to its ability to interfere with microbial cell wall synthesis and function .

Vergleich Mit ähnlichen Verbindungen

Cinnamic Acid: Like benzyl cinnamate, cinnamic acid has a similar structure but lacks the benzyl ester group. It is also used in flavoring and fragrances.

Benzyl Benzoate: This compound is similar in structure but has a benzoic acid ester instead of cinnamic acid. It is used as a fragrance ingredient and in medicinal applications for treating scabies and lice.

Ethyl Cinnamate: Another ester of cinnamic acid, ethyl cinnamate, is used in flavorings and fragrances.

Uniqueness: this compound’s unique combination of a benzyl group and a cinnamate group gives it distinct aromatic properties and biological activities. Its pleasant aroma and low toxicity make it particularly valuable in the cosmetics and food industries .

Eigenschaften

IUPAC Name |

benzyl (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c17-16(12-11-14-7-3-1-4-8-14)18-13-15-9-5-2-6-10-15/h1-12H,13H2/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGHOLYJTSCBCGC-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00880905 | |

| Record name | 2-propenoic acid, 3-phenyl-, phenylmethyl ester, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid with a sweet odor of balsam; Practically insoluble in water; mp = 39 deg C; [Merck Index], White to pale yellow solid | |

| Record name | Benzyl cinnamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3885 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Benzyl cinnamate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/557/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

228-230 °C @ 22 mm Hg | |

| Record name | BENZYL CINNAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/359 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

GREATER THAN 100 °C | |

| Record name | BENZYL CINNAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/359 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

1:8 IN 90% ALCOHOL, Practically insol in water, propylene glycol and glycerin. Sol in alcohol, ether, oils., insoluble in water; soluble in oils, very soluble (in ethanol) | |

| Record name | BENZYL CINNAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/359 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzyl cinnamate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/557/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.109 AT 15 °C, PRISMS; SADTLER REFERENCE NUMBER: 1520 (IR, PRISM); 430 (UV); 104 (NMR); DENSITY: 1.109 @ 15 °C /TRANS/ | |

| Record name | BENZYL CINNAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/359 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1 mm Hg @ 173.8 °C | |

| Record name | BENZYL CINNAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/359 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE TO PALE-YELLOW, FUSED, CRYSTALLINE SOLID, Crystals from 95% ethanol, White crystals | |

CAS No. |

103-41-3, 78277-23-3 | |

| Record name | Benzyl cinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 3-phenyl-, phenylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-propenoic acid, 3-phenyl-, phenylmethyl ester, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl cinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.827 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL CINNAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V67O3RO97U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZYL CINNAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/359 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

39 °C, MELTING POINT: 35-36 °C /TRANS/; 30 °C /CIS/ | |

| Record name | BENZYL CINNAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/359 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(4-azaniumyl-3-methoxyphenyl)-2-methoxyphenyl]azanium;dichloride](/img/structure/B7799947.png)